![molecular formula C19H21N3O2 B14015939 2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile CAS No. 56133-62-1](/img/structure/B14015939.png)
2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]-: is a complex organic compound that features a combination of acetonitrile and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]- typically involves the reaction of 2,4-dimethoxybenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of an acid catalyst like hydrochloric acid to facilitate the imine formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships in drug design.
Industry: In the materials science industry, the compound can be used in the development of new polymers and advanced materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]- involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenyl rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
- ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]METHYLAMINO]-
- ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]PROPYLAMINO]-
Uniqueness: The unique combination of the acetonitrile group with the substituted phenyl rings and the imine functionality sets this compound apart from its analogs. This structure provides a unique set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and drug development.
Eigenschaften
CAS-Nummer |
56133-62-1 |
|---|---|
Molekularformel |
C19H21N3O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile |
InChI |
InChI=1S/C19H21N3O2/c1-4-22(12-11-20)16-7-5-15(6-8-16)14-21-18-10-9-17(23-2)13-19(18)24-3/h5-10,13-14H,4,12H2,1-3H3 |
InChI-Schlüssel |
ZSIPJXTUXRXZBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC#N)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
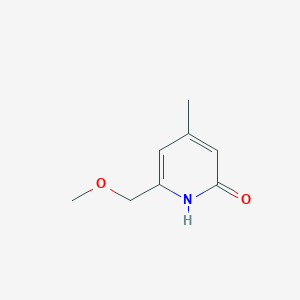
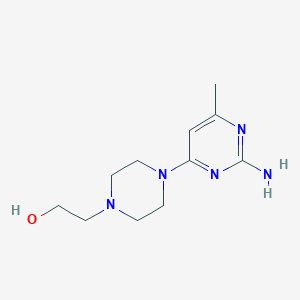


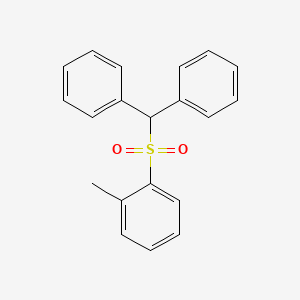
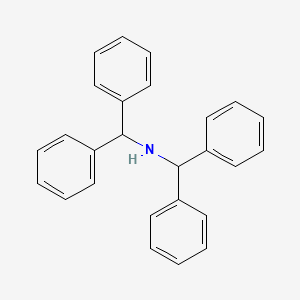
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
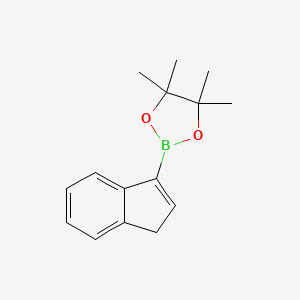

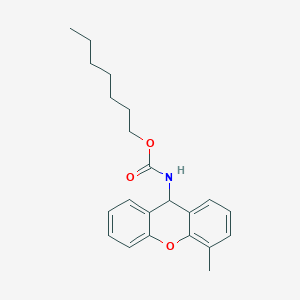

![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)

